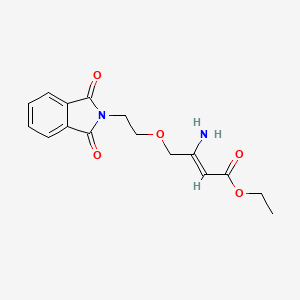

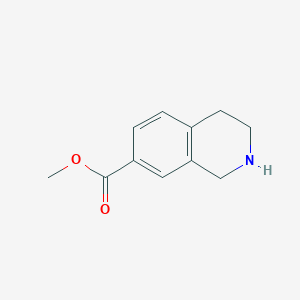

Methyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate

Übersicht

Beschreibung

“Methyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate” is a compound that belongs to the class of tetrahydroisoquinolines . It is an endogenous antidepressant and parkinsonism-preventing substance that demonstrates neuroprotective activity .

Synthesis Analysis

The synthesis of tetrahydroisoquinoline analogs has been a topic of interest in medicinal chemistry . The reaction was first described by Pictet and Spengler in the year 1911, wherein phenylethylamine and dimethoxymethane in the presence of aq. HCl at 100 °C to afford THIQ . Later, researchers have replaced dimethoxymethane with aldehydes to give one substituted THIQs .Molecular Structure Analysis

The molecular weight of “Methyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate hydrochloride” is 227.69 . Its IUPAC name is methyl 1,2,3,4-tetrahydro-7-isoquinolinecarboxylate hydrochloride .Chemical Reactions Analysis

Tetrahydroisoquinoline based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders . They have been found to have antiallodynic and antihyperalgesic potential .Physical And Chemical Properties Analysis

“Methyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate hydrochloride” is a solid substance . It should be stored in an inert atmosphere at 2-8°C .Wissenschaftliche Forschungsanwendungen

Neuroprotection

“Methyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate” has gained special interest as a neuroprotectant . It has the ability to antagonize the behavioral syndrome produced by well-known neurotoxins (e.g., MPTP; rotenone) . This suggests that it could be used in the treatment of neurodegenerative diseases.

Antidepressant Properties

This compound exhibits antidepressant-like properties . It has been found to decrease immobility time in the forced swimming test (FST), a common test for antidepressant efficacy . This suggests that it could be used in the treatment of depression.

Monoamine Oxidase (MAO) Inhibition

“Methyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate” inhibits the activity of both MAO-A and B enzymes . This leads to increased levels of neurotransmitters in the brain , which could have therapeutic implications for a variety of mental health conditions.

Dopamine Metabolism

This compound can interact with the agonistic conformation of dopamine (DA) receptors . It inhibits the formation of 3,4-dihydroxyphenylacetic acid as well as the production of free radicals and shifts DA catabolism toward COMT-dependent O-methylation . This could have implications for the treatment of conditions related to dopamine metabolism, such as Parkinson’s disease.

Substance Abuse Treatment

Research suggests that “Methyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate” has considerable potential as a drug for combating substance abuse disease through the attenuation of craving . This could make it a valuable tool in the treatment of addiction.

Neurochemical Activation

“Methyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate” has been found to activate the noradrenergic system . This broad mechanism of action, which includes the inhibition of the catabolism of monoamines and their increased concentrations in the brain , could have a variety of therapeutic applications.

Wirkmechanismus

Target of Action

Methyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate, also known as 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), is an endogenous monoamine . It primarily targets the dopamine (DA) receptors in the brain . The compound’s interaction with these receptors plays a crucial role in its mechanism of action .

Mode of Action

Methyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate interacts with the agonistic conformation of dopamine receptors . This interaction results in the inhibition of the formation of 3,4-dihydroxyphenylacetic acid and the production of free radicals . Additionally, Methyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate shifts dopamine catabolism towards COMT-dependent O-methylation .

Biochemical Pathways

Methyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate affects the dopamine metabolism pathway . By interacting with dopamine receptors and inhibiting the formation of 3,4-dihydroxyphenylacetic acid, it alters the normal functioning of this pathway . The downstream effects include the reduction of free radical production and a shift in dopamine catabolism .

Pharmacokinetics

The ADME properties of Methyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate indicate that it has high gastrointestinal absorption and is a substrate of P-glycoprotein . Its lipophilicity and water solubility properties suggest that it may have good bioavailability .

Result of Action

The molecular and cellular effects of Methyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate’s action are significant. It demonstrates neuroprotective activity, preventing the neurotoxic effects of certain endogenous neurotoxins . It also produces an antidepressant-like effect similar to the effect of imipramine . These effects are believed to be due to its ability to inhibit monoamine oxidase A/B (MAO A/B), scavenge free radicals, and antagonize the glutamatergic system .

Action Environment

The action, efficacy, and stability of Methyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate can be influenced by various environmental factors. For instance, its storage temperature can affect its stability . Furthermore, its systemic administration and the presence of other substances in the body can influence its action and efficacy . More research is needed to fully understand the impact of environmental factors on the action of Methyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate.

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

methyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-14-11(13)9-3-2-8-4-5-12-7-10(8)6-9/h2-3,6,12H,4-5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTRHEGJEBOGNAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(CCNC2)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20443112 | |

| Record name | Methyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20443112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate | |

CAS RN |

220247-50-7 | |

| Record name | Methyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20443112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(Imidazo[1,2-a]pyridin-2-yl)ethanone](/img/structure/B1588982.png)